

2,3,5-Trimethylpyrazine-D10 chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3,5-Trimethylpyrazine-D10**

Cat. No.: **B15554625**

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An In-depth Technical Guide on the Core Chemical Properties of **2,3,5-Trimethylpyrazine-D10**

This technical guide provides a comprehensive overview of the chemical and physical properties, analytical applications, and experimental methodologies related to **2,3,5-Trimethylpyrazine-D10**. The content is specifically tailored for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.

Chemical and Physical Properties

2,3,5-Trimethylpyrazine-D10 is the deuterated isotopologue of 2,3,5-trimethylpyrazine, a naturally occurring heterocyclic aromatic compound associated with nutty and roasted aromas in cooked foods.^{[1][2]} In this labeled variant, all ten hydrogen atoms have been substituted with deuterium, resulting in a significant mass shift that makes it an ideal internal standard for quantitative mass spectrometry.^[1] Its physicochemical properties are nearly identical to its non-deuterated counterpart, ensuring similar behavior during sample extraction and chromatographic analysis.^[1]

Chemical Identifiers

The following table summarizes the key chemical identifiers for **2,3,5-Trimethylpyrazine-D10**.

Identifier	Value
Chemical Name	2,3,5-Trimethylpyrazine-d10
Synonyms	2,3,5-tris(Methyl-d3)pyrazine-6-d
CAS Number	14667-55-1 [1]
Molecular Formula	C ₇ D ₁₀ N ₂ [1] [3]
Molecular Weight	132.23 g/mol [1] [3]
Isotopic Enrichment	≥ 98 atom % D [1]

Physical Properties

The physical properties of **2,3,5-Trimethylpyrazine-D10** are comparable to the unlabeled compound. The data for the non-deuterated form (2,3,5-Trimethylpyrazine) are provided below as a reference.

Property	Value (for 2,3,5-Trimethylpyrazine)
Appearance	Colorless to pale yellow liquid [4] [5]
Odor	Roasted nut, baked potato [4] [6]
Boiling Point	171 - 172 °C [5] [7]
Density	0.960 - 0.990 g/mL at 20°C [4] [6]
Refractive Index	1.500 - 1.509 at 20°C [4] [6]
Flash Point	54 °C [5]
Solubility	Soluble in water, oils, and organic solvents [4] [6]

Spectroscopic Data

While specific spectroscopic data for the D10 variant is not widely published, its mass spectrum is characterized by a +10 Da mass shift compared to the parent compound.[\[1\]](#) The following table provides reference spectroscopic data for the non-deuterated 2,3,5-Trimethylpyrazine.

Spectroscopy	Key Data (for 2,3,5-Trimethylpyrazine)
Mass Spectrometry (EI)	Molecular Weight: 122.17 g/mol [6][8]
¹ H NMR (90 MHz, CDCl ₃)	δ (ppm): 2.48 (s, 3H), 2.49 (s, 3H), 8.14 (s, 1H) [6]
¹³ C NMR (25.16 MHz, CDCl ₃)	δ (ppm): 20.94, 21.49, 21.92, 140.73, 148.92, 149.84, 151.08[6]

Core Applications in Research and Development

The primary application of **2,3,5-Trimethylpyrazine-D10** is as a stable isotope-labeled internal standard for quantitative analysis.[1] Its use is critical in various fields:

- Drug Metabolism Studies: In preclinical and clinical studies, it can be used to accurately quantify the metabolites of pyrazine-containing drug candidates.
- Food and Flavor Chemistry: It is instrumental in tracking and quantifying the formation of 2,3,5-trimethylpyrazine in complex food matrices during processing and storage.[1]
- Environmental Monitoring: Used for the precise measurement of volatile organic compounds (VOCs) in environmental samples.[1]

The use of a deuterated internal standard like **2,3,5-Trimethylpyrazine-D10** corrects for variations in sample preparation and matrix effects during analysis, thereby enhancing the precision and reliability of both GC-MS and LC-MS methods.[1][9]

Experimental Protocols

Quantification of 2,3,5-Trimethylpyrazine in a Sample Matrix via GC-MS

This protocol provides a general methodology for using **2,3,5-Trimethylpyrazine-D10** as an internal standard. Optimization will be required based on the specific matrix and instrumentation.

Objective: To accurately quantify the concentration of 2,3,5-trimethylpyrazine (analyte) in a given sample.

Materials:

- Sample containing 2,3,5-trimethylpyrazine
- **2,3,5-Trimethylpyrazine-D10** (Internal Standard) solution of known concentration
- 2,3,5-Trimethylpyrazine (Analyte) standard for calibration curve
- Appropriate extraction solvent (e.g., dichloromethane, methanol)
- Anhydrous sodium sulfate
- GC-MS system with a suitable capillary column (e.g., DB-WAX)[10]

Procedure:

- Sample Preparation:
 - Accurately weigh or measure a known amount of the sample into a vial.
 - Spike the sample with a precise volume of the **2,3,5-Trimethylpyrazine-D10** internal standard solution.
 - Add the extraction solvent to the vial.
 - Vortex or sonicate the sample for a set period to ensure thorough extraction.
 - Centrifuge the sample to separate the organic layer.
- Extraction and Concentration:
 - Carefully transfer the organic supernatant to a clean vial.
 - Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.

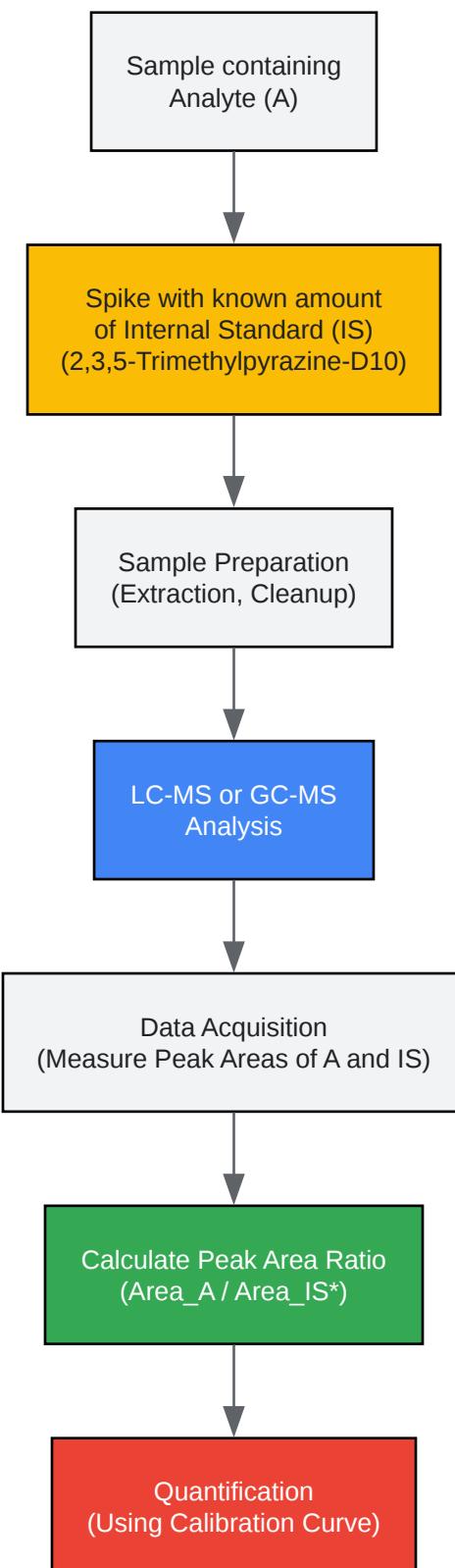
- If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume.
- Calibration Curve Preparation:
 - Prepare a series of calibration standards containing known concentrations of the analyte (2,3,5-trimethylpyrazine).
 - Spike each calibration standard with the same amount of the internal standard (**2,3,5-Trimethylpyrazine-D10**) as used for the samples.
- GC-MS Analysis:
 - Inject a small volume (e.g., 1 μ L) of the prepared sample and each calibration standard into the GC-MS.
 - Example GC Conditions:
 - Inlet Temperature: 230 °C[10]
 - Column: DB-WAX (60 m x 0.25 mm, 0.25 μ m)[10]
 - Oven Program: Start at 40 °C (hold for 3 min), ramp to 120 °C at 5 °C/min, then ramp to 230 °C at 7 °C/min (hold for 10 min).[10]
 - Example MS Conditions:
 - Ionization Mode: Electron Ionization (EI)
 - Acquisition Mode: Selected Ion Monitoring (SIM)
 - Ions to Monitor (Analyte): m/z corresponding to key fragments of 2,3,5-trimethylpyrazine.
 - Ions to Monitor (Internal Standard): m/z corresponding to key fragments of **2,3,5-Trimethylpyrazine-D10**.
- Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard in all samples and calibration standards.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
- Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Diagrams and Workflows

Stable Isotope Dilution Analysis (SIDA) Workflow

The following diagram illustrates the general workflow for quantitative analysis using **2,3,5-Trimethylpyrazine-D10** as an internal standard.

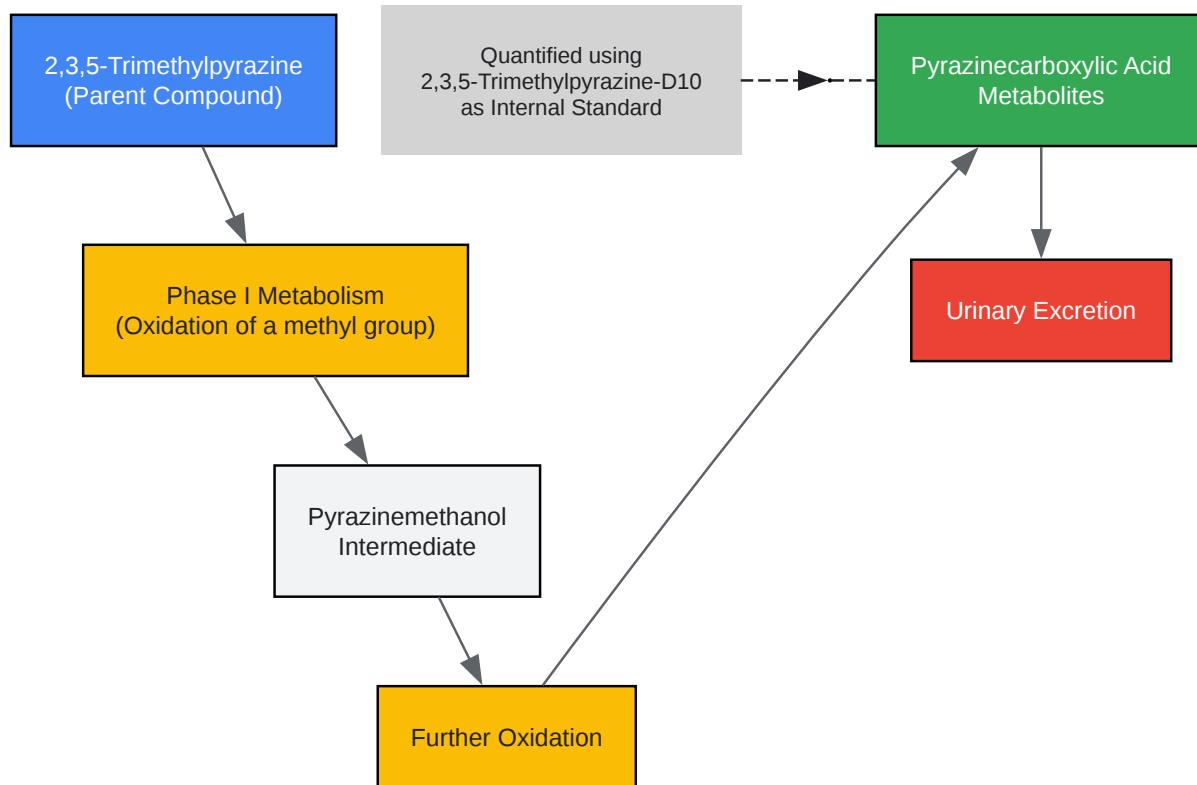


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Caption: Workflow for Stable Isotope Dilution Analysis (SIDA).

Simplified Metabolic Pathway of 2,3,5-Trimethylpyrazine

This diagram shows the metabolic conversion of 2,3,5-trimethylpyrazine, a process where the D10-labeled version serves as a crucial tool for quantifying the resulting metabolites.



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Caption: Metabolic pathway of 2,3,5-Trimethylpyrazine.

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- To cite this document: BenchChem. [2,3,5-Trimethylpyrazine-D10 chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15554625#2-3-5-trimethylpyrazine-d10-chemical-properties>]

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